![molecular formula C15H19F2N3O B5512363 2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide](/img/structure/B5512363.png)
2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide
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Overview
Description
2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide, also known as AZA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes, including DNA replication, protein synthesis, and cell division. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. This compound has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to exhibit a broad spectrum of biological activities, making it a promising candidate for drug discovery and development. However, this compound has some limitations for lab experiments. It has been found to be unstable under certain conditions, which can affect its biological activity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide. One potential direction is to investigate its potential applications in the treatment of bacterial and fungal infections. Another direction is to explore its potential as a cancer therapeutic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more stable analogs of this compound with improved biological activity.
Synthesis Methods
2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide can be synthesized by reacting 3,4-difluorobenzaldehyde with 2-(1-azepanyl)acetic acid hydrazide in the presence of acetic acid and glacial acetic acid. This reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 193-195°C.
Scientific Research Applications
2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has been found to be effective against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of fungi, such as Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(3,4-difluorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O/c16-13-6-5-12(9-14(13)17)10-18-19-15(21)11-20-7-3-1-2-4-8-20/h5-6,9-10H,1-4,7-8,11H2,(H,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVSFXQGVORTLQ-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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